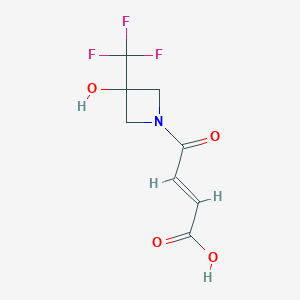

(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid

Description

Properties

IUPAC Name |

(E)-4-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO4/c9-8(10,11)7(16)3-12(4-7)5(13)1-2-6(14)15/h1-2,16H,3-4H2,(H,14,15)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFIZEFWUYSVTGD-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C(=O)O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Where:

- represent the number of respective atoms in the compound.

The trifluoromethyl group is expected to influence the compound's lipophilicity and biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds containing azetidine rings exhibit significant antimicrobial properties. The compound has shown efficacy against various bacterial strains, including resistant strains. For instance, a study reported that derivatives of azetidine demonstrated selective antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Cytotoxic Effects

Cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Notably, it has been observed to induce apoptosis in A-549 lung cancer cells with an IC50 value of approximately 22.82 ± 0.86 µg/mL . The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Inhibition of Enzymatic Activity

The compound has also been studied for its potential as an α-glucosidase inhibitor, which is relevant for diabetes management. Molecular docking studies revealed strong binding affinities with α-glucosidase, suggesting that it could serve as a lead compound for developing antidiabetic agents .

Case Studies

- Antimalarial Activity : A derivative of this compound was tested against Plasmodium falciparum, demonstrating significant in vitro activity against chloroquine-resistant strains. The treatment resulted in a notable reduction in parasitemia and increased survival rates in infected mice models .

- Toxicological Assessments : Toxicity studies indicated minimal adverse effects on biochemical and hematological parameters during in vivo trials, positioning this compound as a promising candidate for further pharmacological development .

Table 1: Biological Activities of this compound

Table 2: Summary of Case Studies

Scientific Research Applications

Biological Activities

Research indicates that (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid exhibits significant biological activities, particularly in the context of cancer research. Some key findings include:

Antiproliferative Activity

Studies have shown that compounds with similar structures exhibit substantial antiproliferative effects on various cancer cell lines. For instance, compounds containing azetidine rings have demonstrated IC50 values in the low nanomolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231.

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Compound A | MCF-7 | 10 |

| Compound B | MDA-MB-231 | 23 |

| CA-4 | MCF-7 | 3.9 |

These results suggest that the trifluoromethyl and hydroxy groups enhance binding affinity to molecular targets involved in cell proliferation.

Potential Applications

- Medicinal Chemistry : Given its antiproliferative properties, this compound could serve as a lead structure for developing new anticancer agents. Its unique structural features may allow for modifications that enhance efficacy and selectivity against specific cancer types.

- Materials Science : The incorporation of trifluoromethyl groups in polymers can enhance thermal stability and chemical resistance, making this compound relevant in the development of advanced materials.

- Pharmaceutical Formulations : The compound's solubility characteristics may be exploited in formulating drug delivery systems where controlled release is desired.

Case Studies and Research Findings

Recent studies have focused on optimizing the synthesis of azetidine derivatives for improved biological activity. For example, a study published in MDPI explored various synthetic routes leading to derivatives of azetidine that possess enhanced antiproliferative properties against cancer cell lines . These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Substituent Variations in the Azetidine/Piperidine Family

Analysis :

- The azetidine core in the target compound introduces conformational rigidity compared to the piperidine analog in , which may improve binding specificity but reduce solubility.

- The trifluoromethyl group offers stronger electron-withdrawing effects and metabolic resistance than the difluoromethyl group in .

- The hybrid azetidine-piperidine structure in demonstrates the pharmacological versatility of azetidine derivatives in cancer therapy .

Functional Group Modifications on the Enoic Acid Backbone

Analysis :

- The carboxylic acid in the target compound enhances solubility and enables salt formation, unlike the methyl ester in , which is more lipophilic and prone to hydrolysis .

- The nitrophenyl group in introduces strong electron-withdrawing effects, which may increase reactivity but raise safety concerns compared to the target compound’s trifluoromethyl group .

Complex Analogs with Extended Pharmacophores

Analysis :

- The target compound’s simpler structure may offer synthetic advantages over the long-chain impurity in , which has a high molecular weight (632.68 g/mol) and likely poor bioavailability .

- Fluorinated aryl groups in and highlight the role of halogenation in enhancing target affinity and pharmacokinetics, though at the cost of synthetic complexity .

Preparation Methods

Construction of the Azetidine Core with Trifluoromethyl Substitution

- The azetidine ring bearing the trifluoromethyl and hydroxy substituents is typically synthesized via cyclization reactions involving trifluoromethylated precursors.

- Common methods include nucleophilic substitution on halogenated precursors or intramolecular cyclizations facilitated by activating agents.

- Although direct literature on this exact compound's azetidine formation is limited, analogous trifluoromethyl azetidine derivatives have been synthesized using halogenated intermediates such as 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid derivatives, prepared by bromination of methyl-substituted trifluoromethylbenzoic acids under controlled conditions (e.g., using N-bromosuccinimide and radical initiators like azobisisobutyronitrile in carbon tetrachloride at 100°C).

Preparation of the 4-oxobut-2-enoic Acid Moiety

- The 4-oxobut-2-enoic acid fragment (a substituted fumaric acid derivative) is often prepared by oxidation or esterification of suitable precursors.

- For example, (E)-4-methoxy-4-oxobut-2-enoic acid derivatives have been synthesized via carbodiimide-mediated coupling reactions using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and catalytic 4-N,N-dimethylaminopyridine (DMAP) in dichloromethane at 0°C.

- This method activates the carboxylic acid group for nucleophilic substitution, enabling subsequent coupling with azetidine derivatives.

Representative Preparation Procedure

A plausible synthetic route for (E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid involves the following steps:

Research Findings and Analytical Data

- The synthesis steps are supported by analytical techniques such as NMR, HPLC, LC-MS, and ESI-MS to confirm product identity and purity.

- For example, the brominated intermediate shows characteristic mass spectral peaks at m/z 282 and 284 (M+H)+, indicating successful bromination.

- The final compounds typically exhibit high purity (>96%) as confirmed by HPLC retention times and mass spectrometry.

- Reaction yields vary depending on the step but generally range from moderate to high (80-96%), reflecting efficient synthetic protocols.

Summary Table of Key Preparation Parameters

| Compound/Intermediate | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 4-(bromomethyl)-3-(trifluoromethyl)benzoic acid | N-bromosuccinimide, azobisisobutyronitrile | CCl4 | 100°C | 19 h | 81-84 | Radical bromination |

| Azetidine ring formation | Nucleophile (e.g., hydroxyamine) | Reflux solvent | Reflux | Variable | Not specified | Cyclization step |

| Coupling with 4-oxobut-2-enoic acid | EDAC, DMAP | Dichloromethane | 0°C | Few hours | Moderate to high | Carbodiimide coupling |

Q & A

Q. How to resolve discrepancies in reported inhibitory potency against thymidylate synthase?

- Methodological Answer : Variations may stem from:

- Enzyme Source : Recombinant vs. native enzymes may have post-translational modifications affecting binding. Validate using isoform-specific assays .

- Redox Conditions : The β-keto group may undergo reduction (e.g., to β-hydroxy) in reducing environments; monitor via redox-stable analogs or glutathione-depleted assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.